

electronic properties of cobalt phthalocyanine thin films

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt phthalocyanine

Cat. No.: B1214335

[Get Quote](#)

An In-depth Technical Guide to the Electronic Properties of **Cobalt Phthalocyanine (CoPc)** Thin Films

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cobalt Phthalocyanine (CoPc) is a prominent p-type organic semiconductor renowned for its robust thermal and chemical stability.[1][2] Its unique electronic and optical properties make it a highly promising candidate for a variety of applications in organic electronics, including organic field-effect transistors (OFETs), gas sensors, and photovoltaic devices.[1][2][3] The performance of these devices is intrinsically linked to the electronic characteristics of the CoPc thin film, which are, in turn, heavily influenced by fabrication conditions, molecular ordering, and crystalline structure. This technical guide provides a comprehensive overview of the core electronic properties of CoPc thin films. It details the experimental protocols for film fabrication and characterization, presents quantitative data in a structured format, and visualizes key workflows and relationships to offer a thorough resource for researchers and professionals in the field.

Fabrication of CoPc Thin Films

The quality and resulting electronic properties of CoPc thin films are highly dependent on the deposition method. Several high-vacuum techniques are commonly employed to achieve uniform and ordered films.

Common Deposition Techniques:

- Physical Vapor Deposition (PVD) / Thermal Evaporation: This is the most common method, where CoPc powder is heated in a crucible under high vacuum. The sublimated material then deposits onto a temperature-controlled substrate.[3][4] This technique allows for good control over film thickness and deposition rate.[4][5]
- Organic Molecular Beam Deposition (OMBD): A more refined version of thermal evaporation, OMBD provides precise control over the molecular beam, leading to highly ordered crystalline films.[5]
- Matrix-Assisted Pulsed Laser Evaporation (MAPLE): This technique is suitable for depositing hybrid nanocomposite thin films by using a laser to evaporate a frozen target containing the material dissolved in a solvent.[6][7]

Experimental Protocol: Thin Film Deposition by Thermal Evaporation

Objective: To deposit a CoPc thin film of controlled thickness onto a substrate.

Materials and Equipment:

- High-purity CoPc powder
- Substrates (e.g., Si/SiO₂, glass, Indium Tin Oxide (ITO), Gold)
- High-vacuum deposition chamber (pressure capability < 10⁻⁵ mbar)
- Tungsten or alumina crucible
- Substrate holder with temperature control
- Quartz Crystal Microbalance (QCM) for thickness and rate monitoring[5]
- Power supply for crucible heating

Procedure:

- Substrate Preparation: Thoroughly clean the substrates using a standardized procedure (e.g., sequential sonication in acetone, isopropyl alcohol, and deionized water) to remove organic and particulate contamination. Dry the substrates with high-purity nitrogen gas.
- Loading: Load the CoPc powder into the crucible and mount the cleaned substrates onto the substrate holder within the vacuum chamber.
- Pump-down: Evacuate the chamber to a base pressure typically in the range of 10^{-6} to 10^{-8} mbar.[5]
- Substrate Heating: Heat the substrate to the desired temperature. The substrate temperature is a critical parameter that influences film crystallinity and morphology.[5][8][9]
- Deposition: Gradually increase the current to the crucible to begin sublimation of the CoPc material.
- Rate and Thickness Monitoring: Monitor the deposition rate and film thickness in real-time using the QCM. A typical deposition rate is controlled around 0.3-0.5 Å/s.[5][9]
- Cool-down and Venting: Once the desired thickness is achieved, shut off the power to the crucible and allow the system and substrates to cool down before venting the chamber with an inert gas like nitrogen.
- (Optional) Post-Deposition Annealing: To improve crystallinity, the deposited films can be annealed in a vacuum or inert atmosphere (e.g., argon) at temperatures ranging from 250°C to 350°C for several hours.[5]

Structural and Morphological Properties

The arrangement of CoPc molecules within a thin film dictates the efficiency of charge transport. Properties like crystallinity, molecular orientation, and surface morphology are therefore critical.

CoPc thin films typically exist in two main crystalline phases: the α -phase and the more thermodynamically stable β -phase.[5][10] The α -phase is often observed in films deposited on room-temperature substrates, while thermal treatment or deposition at elevated temperatures can induce a transition to the β -phase.[5][11] X-ray diffraction (XRD) patterns show a

characteristic peak for the α -phase around $2\theta = 6.9^\circ$, corresponding to the (200) orientation.[5] The substrate plays a significant role; for instance, CoPc molecules tend to adopt a combination of herringbone and brickstone arrangements on SiOx/Si and polycrystalline gold substrates.[11][12]

Atomic Force Microscopy (AFM) is used to analyze the surface morphology, revealing details about grain size and roughness.[9][13] The grain size and surface roughness are heavily influenced by the substrate and deposition temperature.[9][11][12] For example, higher grain sizes have been observed on ITO compared to SiOx/Si.[12]

Table 1: Structural and Morphological Properties of CoPc Thin Films

Property	Value	Substrate / Conditions	Characterization Method	Reference
Crystalline Phase	α -phase	As-deposited on glass at RT	XRD	[5] [14]
β -phase	Annealed at $>200^{\circ}\text{C}$	XRD		[10] [11]
Preferential Orientation	(200)	α -phase on Si	XRD	[5]
(001)	β -phase (post-annealing)	XRD		[5]
Surface Roughness (RMS)	5.8 nm	Single layer device	AFM	[1] [15]
7.04 - 7.2 nm	Annealed films on Si	AFM		[5]
4.5 nm	On SiO_2 at 90°C	AFM		[9]
Grain Size	11 - 26 nm	Annealed films on Si	AFM	[5]
17.7 nm -> 28.4 nm	Annealed from 298K to 428K	Calculated from XRD		[16]

Experimental Protocol: X-ray Diffraction (XRD) Analysis

Objective: To determine the crystalline phase and preferential orientation of CoPc thin films.

Equipment:

- X-ray diffractometer with a Cu $\text{K}\alpha$ radiation source ($\lambda = 1.5406 \text{ \AA}$).
- Goniometer.

Procedure:

- Sample Mounting: Mount the CoPc thin film sample on the diffractometer's sample stage.
- Scan Configuration: Set up a θ - 2θ scan over a relevant angular range (e.g., 5° to 40°) to detect the primary diffraction peaks.
- Data Acquisition: Initiate the scan. The X-ray source directs a beam onto the sample, and the detector records the intensity of the diffracted X-rays at different angles.
- Data Analysis:
 - Plot the diffraction intensity versus the 2θ angle.
 - Identify the positions of the diffraction peaks.
 - Compare the peak positions to known patterns for α -CoPc and β -CoPc to identify the phase.[14][17][18] For example, a strong peak at $\sim 6.9^\circ$ is indicative of the α -phase.[17]
 - Use the Scherrer equation to estimate the crystallite size from the full width at half maximum (FWHM) of the diffraction peaks.[16]

Core Electronic Properties

Electrical Conductivity and Charge Carrier Mobility

As a p-type semiconductor, the dominant charge carriers in CoPc are holes.[4] The electrical conductivity measures the ease with which these charges move through the material, while the charge carrier mobility quantifies how quickly they move under an electric field. High mobility is crucial for applications like transistors.

The charge transport in CoPc films is often described by a trap-free space-charge limited conduction (SCLC) model, especially at higher voltages.[19] The mobility can vary by several orders of magnitude depending on the film's structural order, morphology, and the device architecture used for measurement.[1][19][20] For instance, highly oriented films on flexible substrates have shown remarkably high mobility.[19]

Table 2: Electrical Properties of CoPc Thin Films

Property	Value	Substrate / Device Structure	Notes	Reference
Charge Carrier Mobility (μ)	$\sim 118 \text{ cm}^2 \text{ V}^{-1} \text{ s}^{-1}$	On flexible BOPET substrate	Measured at 300 K	[19]
$4.07 \times 10^{-5} \text{ cm}^2 \text{ V}^{-1} \text{ s}^{-1}$	Single layer device (ITO/CoPc/Al)	SCLC mobility	[1]	
$8 \times 10^{-3} \text{ cm}^2 \text{ V}^{-1} \text{ s}^{-1}$	Bottom-contact OFET with OTS layer	-	[20]	
Conductivity Type	p-type	-	Confirmed by thermoelectric power measurements	[4]
ON/OFF Current Ratio	~100	Free-standing film for memory device	At a reading voltage of +30 V	[3][21]

Experimental Protocol: Four-Point Probe Conductivity Measurement

Objective: To measure the sheet resistance and calculate the electrical conductivity of a CoPc thin film. The four-point probe method is used to minimize errors from contact resistance.[22] [23]

Equipment:

- Four-point probe head with equally spaced, co-linear probes.[24][25]
- A precision current source.
- A high-impedance voltmeter.

- The CoPc thin film sample on an insulating substrate.

Procedure:

- Setup: Place the four-point probe head in contact with the surface of the CoPc thin film.
- Measurement:
 - Apply a constant DC current (I) through the two outer probes.[25][26]
 - Measure the voltage difference (V) across the two inner probes.[25][26]
- Calculation of Sheet Resistance (R_s):
 - For a large, thin film, the sheet resistance is calculated using the formula:
 - $R_s = (\pi / \ln(2)) * (V / I) \approx 4.532 * (V / I)$
 - Geometric correction factors must be applied if the film dimensions are not significantly larger than the probe spacing or if the film thickness is substantial.[25]
- Calculation of Electrical Conductivity (σ):
 - Measure the thickness (t) of the CoPc thin film using a profilometer or QCM data.
 - The bulk resistivity (ρ) is calculated as $\rho = R_s * t$.
 - The conductivity is the reciprocal of the resistivity: $\sigma = 1 / \rho$.

Energy Levels and Work Function

The energy levels of a semiconductor, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), determine its charge injection and transport properties. The work function (Φ) is the minimum energy required to remove an electron from the surface of the material. These parameters are critical for understanding and engineering the interfaces between CoPc and electrodes in a device.

Photoelectron spectroscopy (UPS and XPS) is used to directly measure the work function and the energy of the HOMO level relative to the Fermi level.[27] The optical band gap, which is

related to the HOMO-LUMO gap, can be estimated from the absorption bands in UV-Vis spectra.^[5] CoPc spectra are characterized by the Soret (or B) band in the UV region and the Q-band in the visible region (around 600-700 nm).^{[28][29][30]}

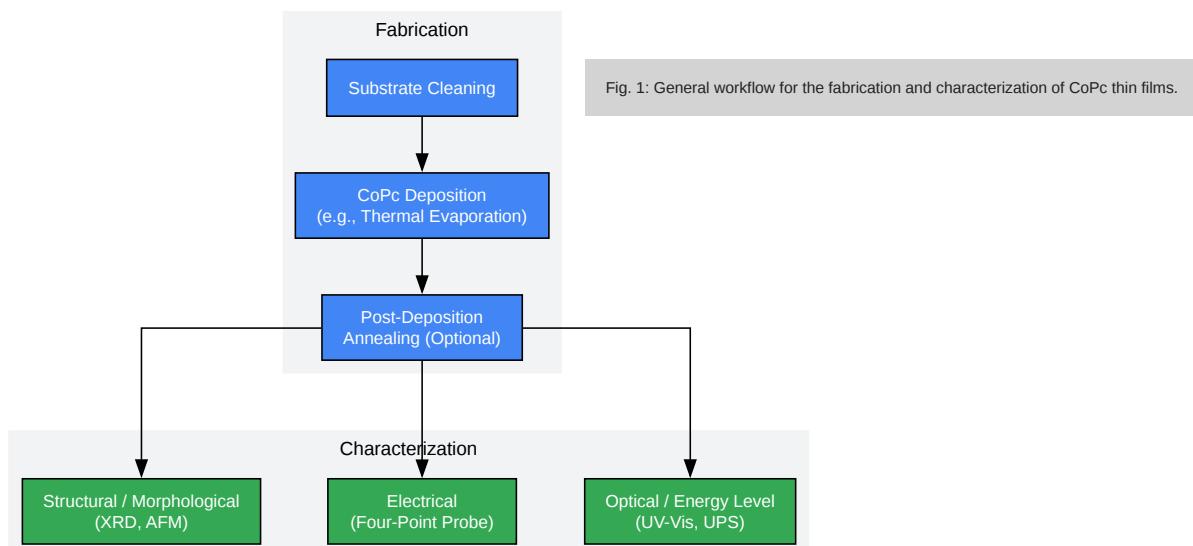
Table 3: Energy Level Parameters of CoPc Thin Films

Property	Value	Substrate	Measurement Method	Reference
Work Function (Φ)	4.40 ± 0.10 eV	Au and ITO	UPS	[27]
HOMO Level Cut-off	-0.80 eV	Au and ITO	UPS	[27]
Hole Injection Barrier	-0.80 eV	For both CoPc/ITO and CoPc/Au interfaces	Derived from photoemission spectroscopy	[27]
Optical Absorption	Q-band (~618 nm, ~690 nm)	Quartz	UV-Vis Spectroscopy	[5][31]
B-band (~330 nm)	Quartz	UV-Vis Spectroscopy	[5]	

Experimental Protocol: UV-Vis Spectroscopy for Optical Characterization

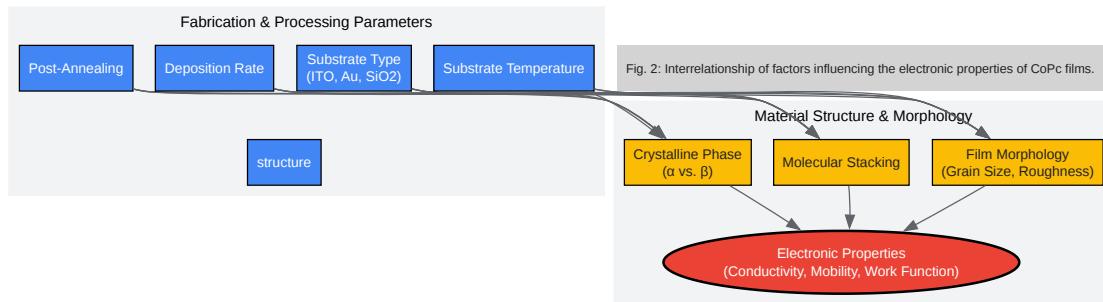
Objective: To determine the optical absorption properties and estimate the optical band gap of a CoPc thin film.

Equipment:

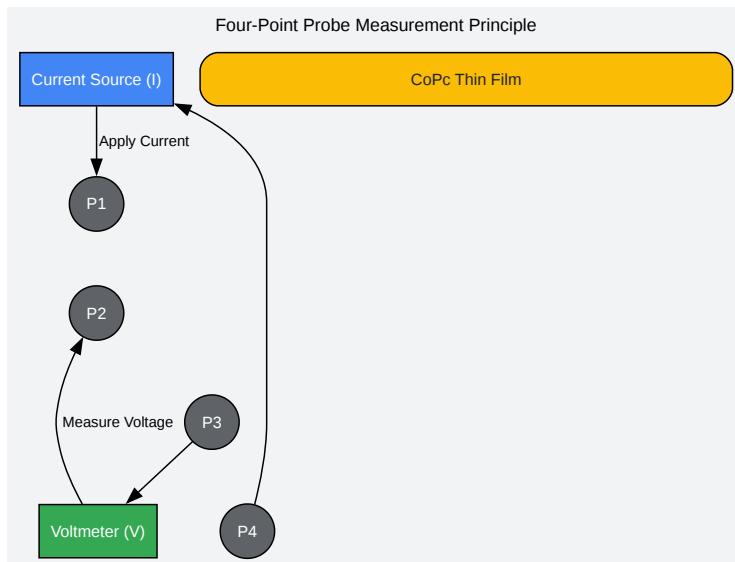

- UV-Vis Spectrophotometer.
- CoPc thin film on a transparent substrate (e.g., quartz or glass).
- A clean, bare transparent substrate for baseline correction.

Procedure:

- Baseline Correction: Place the bare substrate in the spectrophotometer and record a baseline spectrum to account for the absorption of the substrate.
- Sample Measurement: Replace the bare substrate with the CoPc film sample and record its absorption spectrum, typically over a wavelength range of 300-900 nm.
- Data Analysis:
 - The resulting spectrum will show characteristic absorption peaks for CoPc, primarily the B-band and the Q-band.^[5] The shape and position of these bands can provide information about molecular aggregation and crystalline phase.^{[8][30]}
 - The optical energy gap (E_g) can be estimated from the absorption edge using a Tauc plot, where $(\alpha h\nu)^n$ is plotted against photon energy ($h\nu$). For a direct band gap semiconductor, $n=2$. The linear portion of the plot is extrapolated to the energy axis to find E_g .^[5]


Visualizing Experimental and Logical Workflows Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate critical workflows and relationships in the study of CoPc thin films.



[Click to download full resolution via product page](#)

Caption: General workflow for the fabrication and characterization of CoPc thin films.

[Click to download full resolution via product page](#)

Caption: Interrelationship of factors influencing the electronic properties of CoPc films.

[Click to download full resolution via product page](#)

Caption: Schematic of the four-point probe method for conductivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Investigation of negative magneto-conductance properties of cobalt phthalocyanine thin films - ProQuest [proquest.com]

- 2. [mdpi.com](#) [mdpi.com]
- 3. Fabrication of a cobalt phthalocyanine free-standing film on an ionic liquid surface for memory device applications - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12953J [pubs.rsc.org]
- 4. [researchgate.net](#) [researchgate.net]
- 5. Impact of annealing on structural and optical properties of CoPc thin films – Material Science Research India [materialsciencejournal.org]
- 6. [mdpi.com](#) [mdpi.com]
- 7. [researchgate.net](#) [researchgate.net]
- 8. [researchgate.net](#) [researchgate.net]
- 9. [researchgate.net](#) [researchgate.net]
- 10. [researchgate.net](#) [researchgate.net]
- 11. [arts.units.it](#) [arts.units.it]
- 12. [researchgate.net](#) [researchgate.net]
- 13. [spectraresearch.com](#) [spectraresearch.com]
- 14. [researchgate.net](#) [researchgate.net]
- 15. [cris.bgu.ac.il](#) [cris.bgu.ac.il]
- 16. [researchgate.net](#) [researchgate.net]
- 17. [mdpi.com](#) [mdpi.com]
- 18. [researchgate.net](#) [researchgate.net]
- 19. [pubs.aip.org](#) [pubs.aip.org]
- 20. [pubs.acs.org](#) [pubs.acs.org]
- 21. Fabrication of a cobalt phthalocyanine free-standing film on an ionic liquid surface for memory device applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Four-point probe [labtep.com]
- 23. [dewesoft.com](#) [dewesoft.com]
- 24. [ossila.com](#) [ossila.com]
- 25. [fytronix.com](#) [fytronix.com]
- 26. [mgchemicals.com](#) [mgchemicals.com]
- 27. [researchgate.net](#) [researchgate.net]

- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [electronic properties of cobalt phthalocyanine thin films]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1214335#electronic-properties-of-cobalt-phthalocyanine-thin-films>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com